molecular formula C25H22FNO5S B248692 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248692
M. Wt: 467.5 g/mol
InChI Key: OMHMSRQXQUHBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use as a treatment for various types of cancer. The compound was first synthesized in 2011 by researchers at Takeda Pharmaceutical Company, and since then, it has been extensively studied in both preclinical and clinical settings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of several signaling pathways that are involved in the growth and survival of cancer cells. Specifically, the compound inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the development and function of B cells. By inhibiting BTK, 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can prevent the activation of several downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the induction of cancer cell death, and the inhibition of cancer cell proliferation. In addition, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for BTK, which allows for the targeted inhibition of this signaling pathway. In addition, the compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models. However, one limitation of using 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is that it may not be effective in all types of cancer, and more research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for the study of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, including the development of more potent analogs, the exploration of its efficacy in combination with other cancer treatments, and the investigation of its potential use in other diseases that involve dysregulated B cell signaling. In addition, more research is needed to determine the long-term safety and efficacy of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in clinical settings.

Synthesis Methods

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetonitrile with 2-fluorobenzaldehyde, followed by the addition of thienylacetic acid and a series of other reactions. The final product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce cell death through a mechanism that involves the inhibition of several signaling pathways.

properties

Product Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H22FNO5S

Molecular Weight

467.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO5S/c1-31-18-10-9-15(14-19(18)32-2)11-12-27-22(16-6-3-4-7-17(16)26)21(24(29)25(27)30)23(28)20-8-5-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3

InChI Key

OMHMSRQXQUHBEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F)OC

Origin of Product

United States

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